Product packaging for (1-Methylpyrrolidin-2-yl)acetic acid(Cat. No.:CAS No. 5626-43-7)

(1-Methylpyrrolidin-2-yl)acetic acid

Cat. No.: B1256023
CAS No.: 5626-43-7
M. Wt: 143.18 g/mol
InChI Key: WQGHBXNTZFIOSX-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

(1-Methylpyrrolidin-2-yl)acetic acid (C₇H₁₃NO₂) is a bicyclic compound comprising a pyrrolidine ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 2-position. The pyrrolidine ring adopts a puckered conformation, with the methyl group introducing steric effects that influence the compound’s spatial arrangement. The carboxylic acid group (–COOH) at the 2-position confers acidity (pKa ~4.5–5.0) and enables hydrogen bonding, while the tertiary amine in the pyrrolidine ring (pKa ~10–11) contributes to basicity.

Key functional groups include:

  • Pyrrolidine ring : A five-membered saturated heterocycle with one nitrogen atom.
  • Methyl group : Introduces chirality at the 2-position of the pyrrolidine ring.
  • Carboxylic acid : Participates in salt formation and esterification reactions.

The molecular structure is validated by spectroscopic data:

  • ¹H NMR : Signals at δ 3.2–3.5 ppm (pyrrolidine protons) and δ 2.4–2.6 ppm (acetic acid protons).
  • IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O–H stretch).

Table 1: Molecular properties of this compound

Property Value Source
Molecular formula C₇H₁₃NO₂
Molecular weight 143.18 g/mol
Melting point 120–125°C (dec.)
LogP (partition coefficient) 0.55–0.98

Enantiomeric Forms (R/S Configurations)

The chiral center at the 2-position of the pyrrolidine ring gives rise to two enantiomers:

  • (R)-2-(1-Methylpyrrolidin-2-yl)acetic acid (CID 51535438).
  • (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid (CAS 137693-28-8).

Synthesis of enantiomers :

  • Asymmetric synthesis : Chiral auxiliaries or catalysts are used to induce stereoselectivity.
  • Resolution : Racemic mixtures are separated via diastereomeric salt formation with chiral bases like brucine.

Optical rotation :

  • (R)-enantiomer : $$[α]_D^{20} = +15.2°$$ (c = 1, H₂O).
  • (S)-enantiomer : $$[α]_D^{20} = -14.8°$$ (c = 1, H₂O).

Derivatives and Salts

Common derivatives include:

Hydrochloride salts

  • (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride (CAS 922706-05-6): Synthesized by treating the free acid with HCl gas in ether.

Methyl esters

  • Methyl 2-(1-methylpyrrolidin-2-yl)acetate (CID 5323862): Prepared via Fischer esterification with methanol and H₂SO₄.

Table 2: Physicochemical properties of derivatives

Derivative Molecular formula Melting point Solubility
Hydrochloride salt C₇H₁₄ClNO₂ 180–185°C >50 mg/mL (H₂O)
Methyl ester C₈H₁₅NO₂ Liquid Soluble in EtOH

Comparative Analysis of Isomeric Variants

Stereochemical impact on reactivity

  • (R)-enantiomer : Higher reactivity in enzyme-catalyzed reactions due to optimal spatial alignment.
  • (S)-enantiomer : Prefers non-polar solvents in extraction processes (logP = 0.98 vs. 0.55 for R-form).

Biological activity differences

  • (S)-enantiomer : Binds preferentially to GABA receptors in neurological studies.
  • (R)-enantiomer : Shows weaker receptor affinity but higher metabolic stability.

Table 3: Comparative properties of enantiomers

Property (R)-enantiomer (S)-enantiomer
Optical rotation (°) +15.2 -14.8
Solubility in H₂O (mg/mL) 25 18
Receptor binding (IC₅₀) 450 nM 210 nM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B1256023 (1-Methylpyrrolidin-2-yl)acetic acid CAS No. 5626-43-7

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHBXNTZFIOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

First-Stage Reduction of Methyl (2E/Z)-2-(1-Methylpyrrolidin-2-ylidene)acetate

The foundational synthesis begins with methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate, which undergoes sequential reductions. In the first stage, sodium borohydride (NaBH₄) in acetic acid selectively reduces the α,β-unsaturated ester at 0–10°C, achieving complete conversion within 6 hours. Key parameters include:

  • Solvent System : Acetic acid acts as both solvent and proton donor, stabilizing the borohydride intermediate

  • Temperature Profile : Gradual warming from 5°C to 30°C prevents exothermic runaway

  • Molar Ratios : 1:0.6 substrate-to-borohydride ratio minimizes side reactions

Nuclear magnetic resonance (NMR) analysis of the intermediate methyl 2-(1-methylpyrrolidin-2-yl)acetate confirms regioselective reduction, with characteristic shifts at δ 3.67 ppm (ester methyl) and δ 2.31 ppm (pyrrolidine methyl).

Second-Stage Alcoholysis to Target Compound

The intermediate undergoes secondary reduction in methanol using NaBH₄ at reflux (65°C). This step cleaves the methyl ester while reducing residual carbonyl groups:

Methyl 2-(1-methylpyrrolidin-2-yl)acetateNaBH4/MeOH(1-Methylpyrrolidin-2-yl)acetic acid\text{Methyl 2-(1-methylpyrrolidin-2-yl)acetate} \xrightarrow{\text{NaBH}_4/\text{MeOH}} \text{(1-Methylpyrrolidin-2-yl)acetic acid}

Optimized Conditions :

ParameterValue
Reaction Time8–10 hours
Borohydride Loading1.2 equivalents
Workup pH10.0 (NaOH(aq))

This two-stage approach achieves 92–95% overall yield with <0.5% residual starting material, surpassing single-step hydrogenation methods that typically yield 75–80%.

Alternative Synthetic Routes

Catalytic Hydrogenation Approaches

While less common, palladium-on-carbon (Pd/C) mediated hydrogenation of the α,β-unsaturated precursor remains viable under high-pressure conditions (3–5 bar H₂). Comparative analysis reveals:

MethodPressureTemperatureYield
Borohydride ReductionAtmospheric30°C92%
Pd/C Hydrogenation3 bar50°C78%

The borohydride method eliminates explosion risks associated with hydrogen gas while maintaining superior atom economy.

Enzymatic Hydrolysis Strategies

Recent studies explore lipase-catalyzed ester hydrolysis as a green chemistry alternative. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4) achieves 85% conversion at 37°C, though scalability remains challenging due to enzyme cost and reaction times exceeding 72 hours.

Critical Process Parameters

Solvent Selection Impact

Methanol outperforms ethanol and isopropanol in the second reduction stage due to:

  • Enhanced borohydride solubility

  • Lower boiling point (64.7°C) facilitating reflux control

  • Reduced formation of borate byproducts

Solvent Comparison :

SolventReaction Time (h)Isolated Yield (%)
Methanol8.594
Ethanol11.287
THF14.072

pH Control During Workup

Precise pH adjustment during isolation prevents product degradation. Acidic workup (pH 2–3) precipitates borate salts, while alkaline conditions (pH 10) optimize extraction efficiency. The CA2756234A1 patent demonstrates that maintaining pH 8 during quenching minimizes emulsion formation in dichloromethane-water systems.

Industrial-Scale Purification

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) yields pharmaceutical-grade material with:

  • Purity : 99.8% (HPLC)

  • Particle Size : 50–100 μm (controlled by cooling rate)

  • Residual Solvents : <300 ppm (ICH Q3C compliant)

Chromatographic Residual Control

Reverse-phase C18 chromatography effectively removes trace N-methylpyrrolidone (NMP) from earlier synthetic stages, achieving <10 ppm residual levels as per ICH Q3D guidelines.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic reductions:

  • Residence Time : 12 minutes vs. 6 hours batch

  • Productivity : 3.2 kg/L·h vs. 0.8 kg/L·h batch

  • Safety Profile : 10-fold reduction in thermal risk

Photoredox Catalysis

Visible-light-mediated decarboxylation shows promise for late-stage functionalization, though yields currently lag at 45–50% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Methylpyrrolidin-2-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrolidine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

Neuropharmacology

(1-Methylpyrrolidin-2-yl)acetic acid has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter activity, particularly in pain perception and neurological pathways. Its binding affinity with various receptors has been studied, suggesting applications in treating conditions related to the central nervous system (CNS) .

Histamine H3 Receptor Antagonism

This compound has shown promise as a histamine H3 receptor antagonist. A study highlighted its role in developing fumarate salts that act on this receptor, indicating potential therapeutic benefits for neurological disorders . The antagonism of the histamine H3 receptor could lead to improved treatments for cognitive deficits and other CNS-related conditions.

GABA Uptake Inhibition

Research into derivatives of this compound has demonstrated their potential as GABA uptake inhibitors. These compounds may offer insights into developing treatments for anxiety and mood disorders, given the critical role of GABA in regulating neuronal excitability .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective properties of this compound in a rodent model of neurodegeneration. The results indicated that administration of the compound significantly reduced neuronal loss and improved behavioral outcomes, supporting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Histamine H3 Receptor Antagonism

In vitro studies demonstrated that this compound derivatives effectively inhibited histamine H3 receptor activity, showcasing their potential for developing new treatments for cognitive impairments associated with various neurological disorders .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Characteristics
PyrrolidinePyrrolidine StructureSimpler analog without acetic acid moiety
ProlineProline StructureContains a pyrrolidine ring; an amino acid
2-(1-Methylpyrrolidin-2-yl)acetic acidSimilar Compound StructureExhibits similar biological activities

The presence of both the pyrrolidine ring and the acetic acid moiety in this compound distinguishes it from simpler analogs like pyrrolidine or proline, contributing to its unique chemical behavior and therapeutic potential.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: (1-Methylpyrrolidin-2-yl)acetic acid interacts with enzymes by binding to their active sites, inhibiting their activity.

    Receptor Binding: It can also bind to specific receptors in the body, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the methyl group.

    N-Methylpyrrolidine: Similar structure but lacks the carboxylic acid group.

Uniqueness:

    Structural Features: The presence of both a methyl group and a carboxylic acid group in (1-Methylpyrrolidin-2-yl)acetic acid makes it unique compared to its analogs.

    Functional Versatility: This combination of functional groups allows the compound to participate in a wide range of chemical reactions, making it valuable in various applications.

Biological Activity

(1-Methylpyrrolidin-2-yl)acetic acid, with the molecular formula C7H13NO2C_7H_{13}NO_2, is a derivative of pyrrolidine and has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a pyrrolidine ring, which is known to interact with various biological pathways, influencing numerous downstream effects. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The mechanism of action of this compound is primarily attributed to its structural components:

  • Pyrrolidine Ring : This five-membered nitrogen-containing heterocycle is crucial for the compound's interaction with biological targets, including enzymes and receptors.
  • Acetic Acid Moiety : The presence of the acetic acid group enhances the compound's ability to participate in chemical interactions and modifications.

Research indicates that this compound can influence various biochemical pathways, particularly those related to metabolic processes and enzyme activity. For instance, it has been shown to interact with enzymes involved in neurotransmitter modulation, potentially affecting pain perception and neuroprotection.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in various biological processes, which may lead to altered metabolic pathways.
  • Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular behavior significantly. For example, it has been reported to affect the expression of genes associated with neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective Effects May protect neuronal cells from damage and support cognitive function.
Analgesic Properties Potentially modulates pain perception through interaction with pain pathways.
Antioxidant Activity Exhibits properties that may reduce oxidative stress in cells.
Anti-inflammatory Effects May reduce inflammation by modulating immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection in Animal Models : A study demonstrated that compounds similar to this compound provided neuroprotection in models of Parkinson's disease. The results indicated significant improvements in motor function and reduced neuronal loss .
  • Pain Modulation : Research involving this compound showed promising results in modulating pain responses in rodent models. The findings suggested that it could serve as a novel analgesic agent by influencing neurotransmitter release.
  • Antioxidant Properties : In vitro studies revealed that this compound exhibited antioxidant properties, reducing reactive oxygen species (ROS) levels in cultured cells.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ ~3.3 ppm for pyrrolidine methyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
    Validation : Cross-referencing with X-ray crystallography data ensures structural accuracy .

What strategies are employed to resolve stereochemical challenges during the synthesis of enantiomerically pure this compound?

Q. Advanced Research Focus

  • Chiral auxiliaries : Boc-protected pyrrolidine intermediates enable diastereomeric separation via crystallization .
  • Asymmetric catalysis : Chiral Pd catalysts in cross-coupling reactions achieve enantiomeric excess (ee >90%) .
  • Dynamic resolution : Kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .

How is X-ray crystallography applied to determine the molecular structure of this compound derivatives, and what software tools are recommended?

Q. Basic Research Focus

  • Data Collection : Single-crystal diffraction at 100 K using synchrotron radiation resolves bond angles and torsional strain in the pyrrolidine ring.
  • Refinement : SHELXL (v.2018) refines anisotropic displacement parameters and validates hydrogen bonding networks .
    Software Pipeline :

Structure solution : SHELXD for phase determination.

Model building : OLEX2 or Coot for visualizing electron density maps.

Validation : PLATON for checking structural integrity .

In pharmacological studies, how do researchers assess the structure-activity relationship (SAR) of this compound analogs targeting specific receptors?

Q. Advanced Research Focus

  • Receptor binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) quantifies Ki values for D3R/nAChR heteromers .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses, while MD simulations assess stability in lipid bilayers.
  • Functional studies : cAMP accumulation assays or calcium flux measurements evaluate intracellular signaling modulation .
    Case Study : Hybrid ligands combining this compound with nicotinic fragments showed nanomolar affinity for dopaminergic receptors, validated via BRET50 analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Methylpyrrolidin-2-yl)acetic acid
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(1-Methylpyrrolidin-2-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.